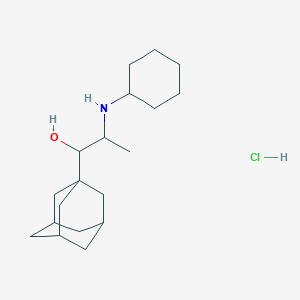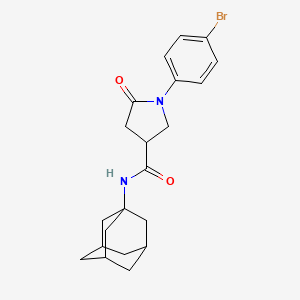![molecular formula C17H16N2O4S B4982340 N-(4-acetylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4982340.png)
N-(4-acetylphenyl)-2-[(4-nitrobenzyl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-2-[(4-nitrobenzyl)thio]acetamide, also known as ANTA, is a compound that has gained attention in scientific research due to its potential therapeutic applications. ANTA is a thioacetamide derivative that has been synthesized through a multistep process. In
作用機序
The mechanism of action of N-(4-acetylphenyl)-2-[(4-nitrobenzyl)thio]acetamide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating the activity of various signaling pathways, such as the NF-κB and MAPK pathways. This compound has also been shown to inhibit the activity of enzymes, such as COX-2 and iNOS, which are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as catalase and superoxide dismutase. This compound has also been found to inhibit the proliferation and migration of cancer cells and induce apoptosis. Additionally, this compound has been shown to reduce inflammation and oxidative stress in animal models of various diseases, such as arthritis and diabetes.
実験室実験の利点と制限
N-(4-acetylphenyl)-2-[(4-nitrobenzyl)thio]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. This compound has also been found to have low toxicity in vitro and in vivo, making it a safe compound to use in experiments. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not fully known.
将来の方向性
There are several future directions for the research on N-(4-acetylphenyl)-2-[(4-nitrobenzyl)thio]acetamide. One potential direction is to investigate its therapeutic potential in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to better understand its safety and efficacy. Additionally, the development of this compound analogs with improved solubility and bioavailability could lead to the discovery of more potent and effective compounds for therapeutic use.
Conclusion
This compound is a compound that has gained attention in scientific research due to its potential therapeutic applications. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties and has been found to have various biochemical and physiological effects. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on this compound, which could lead to the discovery of more potent and effective compounds for therapeutic use.
合成法
The synthesis of N-(4-acetylphenyl)-2-[(4-nitrobenzyl)thio]acetamide involves a multistep process that starts with the reaction of 4-acetylphenylhydrazine with 4-nitrobenzaldehyde to form 4-acetylphenylhydrazone. This intermediate is then reacted with thioacetic acid to form this compound. The final product is obtained through recrystallization and purification.
科学的研究の応用
N-(4-acetylphenyl)-2-[(4-nitrobenzyl)thio]acetamide has been studied for its potential therapeutic applications in various fields of research. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress in cells. Additionally, this compound has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
特性
IUPAC Name |
N-(4-acetylphenyl)-2-[(4-nitrophenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-12(20)14-4-6-15(7-5-14)18-17(21)11-24-10-13-2-8-16(9-3-13)19(22)23/h2-9H,10-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVFDYDZLKIOHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![allyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B4982261.png)
![5-(4-chlorophenyl)-2,8-bis(methylthio)-5,7-dihydro-4H-pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-4,6(3H)-dione](/img/structure/B4982269.png)



![4-butoxy-N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B4982282.png)

![5-(2-furylmethylene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4982293.png)
![4-ethyl-1-(2-propyn-1-ylthio)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4982312.png)
![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B4982317.png)
![5-bromo-N-{2-(4-bromophenyl)-1-[(diethylamino)carbonyl]vinyl}-2-furamide](/img/structure/B4982334.png)

![1-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B4982348.png)
![N'-bicyclo[2.2.1]hept-2-yl-N,N,2,2-tetramethyl-1,3-propanediamine](/img/structure/B4982352.png)
